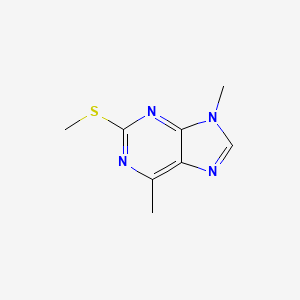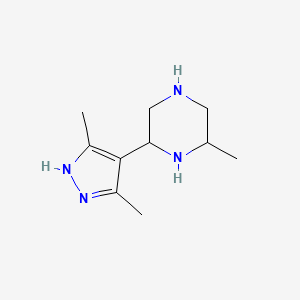
2-(3,5-Dimethyl-1H-pyrazol-4-yl)-6-methylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,5-Dimethyl-1H-pyrazol-4-yl)-6-methylpiperazine is a heterocyclic compound that features both a pyrazole and a piperazine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the pyrazole ring, known for its biological activity, combined with the piperazine ring, often found in pharmaceutical compounds, makes this molecule a valuable subject of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethyl-1H-pyrazol-4-yl)-6-methylpiperazine typically involves the reaction of 3,5-dimethylpyrazole with a suitable piperazine derivative under controlled conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the pyrazole, followed by nucleophilic substitution with a halogenated piperazine compound. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
For industrial-scale production, the process may be optimized to increase yield and purity. This could involve the use of continuous flow reactors, which allow for better control over reaction parameters and can handle larger volumes of reactants. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dimethyl-1H-pyrazol-4-yl)-6-methylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially yielding reduced forms of the pyrazole or piperazine rings.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, where halogenated derivatives can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce various hydrogenated derivatives.
Scientific Research Applications
2-(3,5-Dimethyl-1H-pyrazol-4-yl)-6-methylpiperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its structural similarity to known drugs.
Industry: Utilized in the development of new materials with specific properties, such as catalysts or polymers.
Mechanism of Action
The mechanism of action of 2-(3,5-Dimethyl-1H-pyrazol-4-yl)-6-methylpiperazine involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, potentially inhibiting or activating their function. The piperazine ring may enhance the compound’s ability to cross cell membranes, increasing its bioavailability. The exact pathways and targets depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
2-(3,5-Dimethyl-1H-pyrazol-1-yl)thiazolo[4,5-b]pyridine: Another compound featuring a pyrazole ring, known for its biological activity.
3-(3,5-Dimethyl-1H-pyrazol-4-yl)-propionic acid: A pyrazole derivative with potential biological applications.
Uniqueness
2-(3,5-Dimethyl-1H-pyrazol-4-yl)-6-methylpiperazine is unique due to the combination of the pyrazole and piperazine rings, which may confer distinct biological and chemical properties. This dual-ring structure can enhance its versatility and effectiveness in various applications compared to compounds with only one of these rings.
Properties
Molecular Formula |
C10H18N4 |
|---|---|
Molecular Weight |
194.28 g/mol |
IUPAC Name |
2-(3,5-dimethyl-1H-pyrazol-4-yl)-6-methylpiperazine |
InChI |
InChI=1S/C10H18N4/c1-6-4-11-5-9(12-6)10-7(2)13-14-8(10)3/h6,9,11-12H,4-5H2,1-3H3,(H,13,14) |
InChI Key |
ODBXNTJRCZPGNM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNCC(N1)C2=C(NN=C2C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


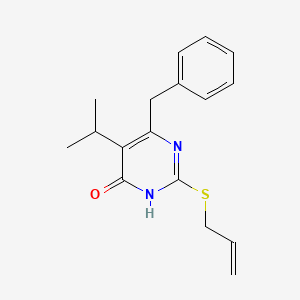
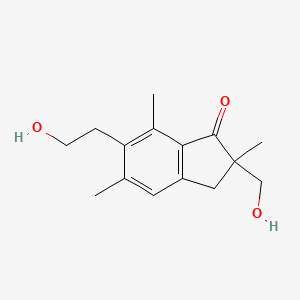
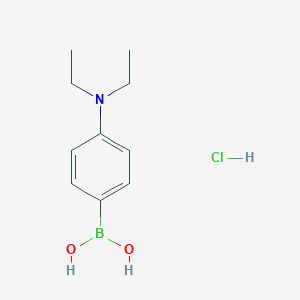
![2-(5-Methoxy-1-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B15217690.png)
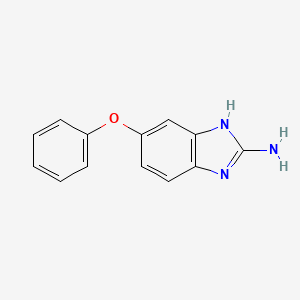
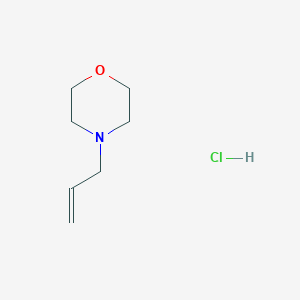
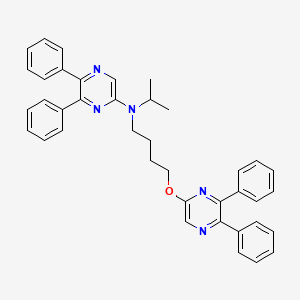

![N-[3-[[5-iodo-4-[3-(thiophene-2-carbonylamino)propylamino]pyrimidin-2-yl]amino]phenyl]pyrrolidine-1-carboxamide;hydrochloride](/img/structure/B15217726.png)
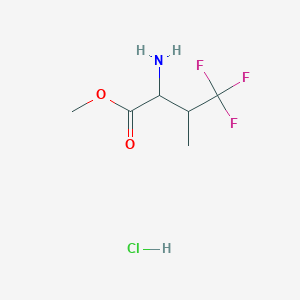
![2-Oxa-5-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B15217731.png)

![6-Bromo-2-(3-iodo-phenyl)-3h-imidazo[4,5-b]pyridine](/img/structure/B15217753.png)
